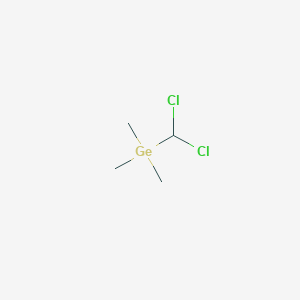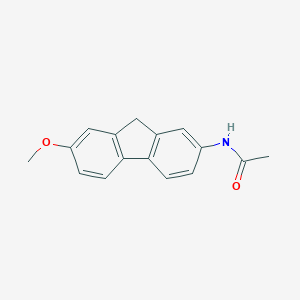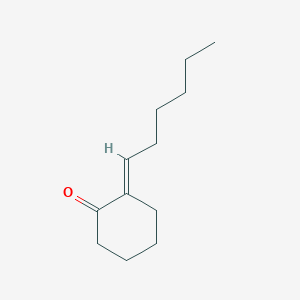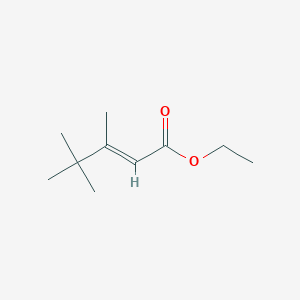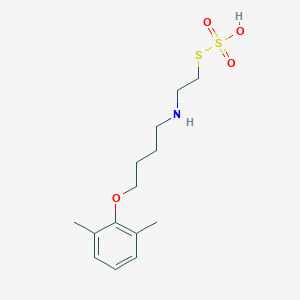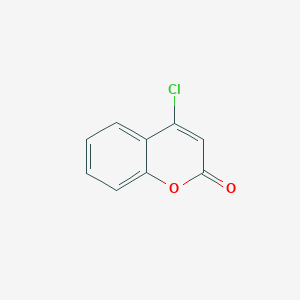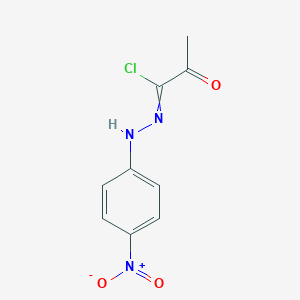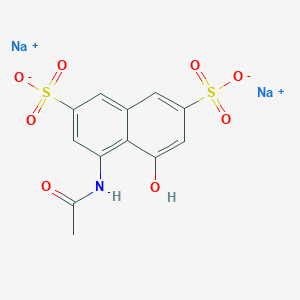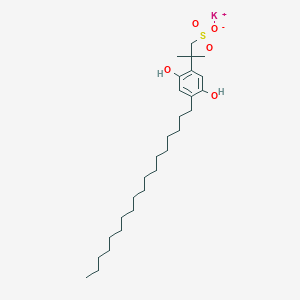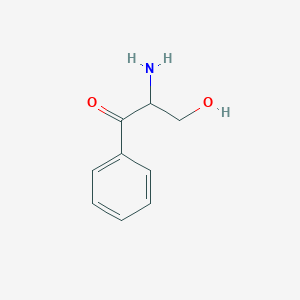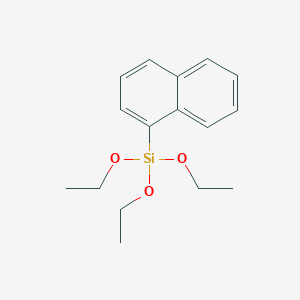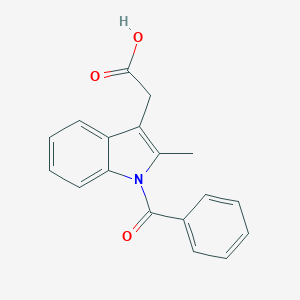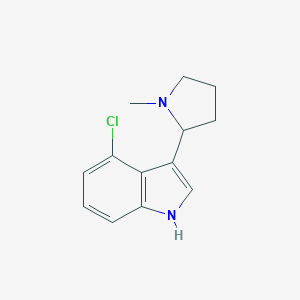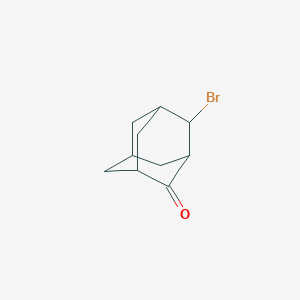
Cuprous ion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuprous ion, also known as Cu(I) ion, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This ion is a key component in many chemical reactions and has been studied extensively for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Solvent Extraction and Waste Management : Cu(I) has applications in solvent extraction for waste management, particularly in recovering Cu(I) from waste chloride solutions generated in printed circuit board (PCB) manufacturing (Lee et al., 2008).
Advanced Batteries and Energy Storage : Research on cuprous oxide (Cu2O) materials as electrodes in lithium-ion cells has shown their potential due to specific characteristics like high cycling capacity, making them suitable for advanced batteries (Zhang et al., 2018).
Photovoltaics and Semiconductors : Cu2O has been studied for its potential in photocatalysis, sensors, and photovoltaics. Modifications to its properties have been explored through methods like ion implantation (Ungeheuer et al., 2022).
Environmental Monitoring and Biosensors : Cu2O composites have been used in the development of highly sensitive electrochemical DNA sensors for detecting heavy metal ions in water or the environment, demonstrating high sensitivity and stability (Liu et al., 2015).
Optical and Physical Properties : The investigation into the optical properties of Cu2O, including refractive index and absorption coefficient, is significant for applications in electronics and photonics (Ungeheuer et al., 2022).
Copper Detection and Analysis : Fluorescent probes for detecting Cu(I) have been developed, providing a method for rapid and selective visual detection in various environments (Yin et al., 2021).
Food Chemistry and Animal Feed Analysis : The detection of copper in animal feed using a colorimetric assay, where cuprous ion chelates with specific chemicals, has been studied for rapid and high-throughput detection (Niu et al., 2017).
Biochemical Interactions and Copper Storage : The interaction of copper with amino acids like cysteine and the stability of cuprous complexes play a critical role in biological systems, including in organisms' defense against copper toxicity (Rigo et al., 2004).
Electrochemical and Corrosion Studies : The role of cuprous ions in copper plating baths and their interaction with organic additives has been explored, indicating the influence of cuprous intermediates in the copper deposition reaction (Vereecken et al., 2005).
Photocathode Development for Hydrogen Production : Cu2O-based photocathodes have been researched for hydrogen production through photoelectrochemical water splitting, highlighting the unique properties of Cu2O like tunable bandgap and appropriate band edge potentials (Bagal et al., 2019).
Propiedades
Número CAS |
17493-86-6 |
|---|---|
Nombre del producto |
Cuprous ion |
Fórmula molecular |
Cu+ |
Peso molecular |
63.55 g/mol |
Nombre IUPAC |
copper(1+) |
InChI |
InChI=1S/Cu/q+1 |
Clave InChI |
VMQMZMRVKUZKQL-UHFFFAOYSA-N |
SMILES |
[Cu+] |
SMILES canónico |
[Cu+] |
Otros números CAS |
139076-62-3 17493-86-6 |
Sinónimos |
cuprous ion |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



